molecular formula C26H25N3O B12488925 (4-benzylpiperidin-1-yl)[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone

(4-benzylpiperidin-1-yl)[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone

Cat. No.: B12488925
M. Wt: 395.5 g/mol
InChI Key: IHPAIIHWEMASSD-UHFFFAOYSA-N
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Description

4-Benzyl-1-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a pyrazole moiety

Preparation Methods

The synthesis of 4-benzyl-1-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

4-Benzyl-1-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Benzyl-1-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]piperidine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-benzyl-1-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives and pyrazole-containing molecules. Compared to these, 4-benzyl-1-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Examples of similar compounds include:

    1-Benzylpiperidine: Lacks the pyrazole and naphthalene groups, resulting in different reactivity and applications.

    5-(Naphthalen-1-yl)-2H-pyrazole: Does not contain the piperidine ring, affecting its biological activity.

Properties

Molecular Formula

C26H25N3O

Molecular Weight

395.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(3-naphthalen-1-yl-1H-pyrazol-5-yl)methanone

InChI

InChI=1S/C26H25N3O/c30-26(29-15-13-20(14-16-29)17-19-7-2-1-3-8-19)25-18-24(27-28-25)23-12-6-10-21-9-4-5-11-22(21)23/h1-12,18,20H,13-17H2,(H,27,28)

InChI Key

IHPAIIHWEMASSD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NN3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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